![molecular formula C5H8N4 B13774301 Tetramethylenetetrazole CAS No. 7465-48-7](/img/structure/B13774301.png)
Tetramethylenetetrazole
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Overview
Description
Tetramethylenetetrazole, also known as pentylenetetrazole, is a chemical compound with the molecular formula C5H8N4. It is a central nervous system stimulant that has been used in scientific research and medicine. The compound is known for its ability to induce convulsions, making it a valuable tool in the study of epilepsy and seizure mechanisms .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetramethylenetetrazole can be synthesized through various methods. One common approach involves the reaction of hexamethylenetetramine with nitrous acid. This reaction produces this compound as a product. Another method involves the cyclization of 1,4-diaminobutane with sodium nitrite under acidic conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and controlled reaction environments are common practices in industrial settings to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions: Tetramethylenetetrazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is known to react with strong oxidizing agents, leading to the formation of nitrogen oxides and other byproducts .
Common Reagents and Conditions:
Oxidation: this compound reacts with oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.
Substitution: this compound can undergo substitution reactions with halogens or other electrophiles in the presence of suitable catalysts
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitrogen oxides, while reduction can produce amines or other reduced forms of the compound .
Scientific Research Applications
Medicinal Chemistry
Bioisosterism and Drug Development
Tetramethylenetetrazole is predominantly utilized as a bioisostere for carboxylic acids in drug design. This characteristic enhances the pharmacokinetic properties of drug candidates, leading to improved efficacy and reduced toxicity. Numerous tetrazole derivatives have been synthesized and evaluated for their therapeutic potential against various diseases:
- Anticancer Activity : Several studies have reported the synthesis of tetrazole derivatives showing significant activity against different cancer cell lines. For instance, compounds with 1,2-substituted tetrazoles exhibited potent inhibition against MCF-7 (breast cancer) cells, with some derivatives showing IC50 values in the micromolar range .
- Antimicrobial Properties : this compound derivatives have demonstrated activity against a range of bacteria and fungi. Notably, compounds were synthesized that exhibited strong inhibition against Escherichia coli and Pseudomonas aeruginosa, outperforming standard antibiotics like ciprofloxacin .
Table 1: Summary of Biological Activities of this compound Derivatives
Compound Type | Activity Type | Target Organism/Cell Line | IC50 (µM) |
---|---|---|---|
1,2-Substituted | Antitumor | MCF-7 Breast Cancer | <10 |
Acylhydrazone | Antifungal | Candida albicans | <20 |
Tetrazole-Aldehyde | Antibacterial | E. coli | <5 |
Agricultural Applications
This compound has also found use in agriculture as a plant growth regulator and in the formulation of herbicides and fungicides. These compounds enhance plant growth by modulating hormonal pathways, thus improving crop yields under various environmental conditions .
Material Science
Synthesis of Functional Materials
The unique coordination properties of this compound allow it to form stable complexes with metal ions, leading to the development of metal-organic frameworks (MOFs) used for gas storage and separation technologies. For example:
- Gas Storage : Tetrazole-based polymers have been synthesized that exhibit high selectivity for carbon dioxide capture, making them promising candidates for addressing climate change challenges .
- Explosives and Propellants : Due to their high energy release upon decomposition, certain tetrazole derivatives are explored as components in explosives and propellant formulations for aerospace applications .
Case Studies
- Anticancer Drug Development : A series of novel 1-[(tetrazol-5-yl)methyl]indole derivatives were synthesized and evaluated for their anticancer activity. One compound displayed remarkable selectivity against breast cancer cell lines with minimal toxicity to non-cancerous cells .
- Agricultural Efficacy : Research demonstrated that this compound derivatives significantly enhanced the growth rate of specific crops under stress conditions, showcasing their potential as eco-friendly agricultural inputs .
- Material Innovation : The development of a new microporous polymer containing this compound units exhibited exceptional CO2 adsorption capabilities, indicating its utility in environmental applications such as carbon capture technologies .
Mechanism of Action
Tetramethylenetetrazole exerts its effects by acting as a central nervous system stimulant. It is believed to block the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at its receptor sites, leading to increased neuronal excitability and the induction of convulsions. This mechanism makes it a valuable tool in the study of seizure activity and the development of anticonvulsant drugs .
Comparison with Similar Compounds
Pentylenetetrazole: Often used interchangeably with tetramethylenetetrazole, it has similar convulsant properties and applications in epilepsy research.
Tetrazole: A related compound with a five-membered ring structure containing four nitrogen atoms.
Tetrazolium Salts: These compounds are used in biochemical assays, particularly in the measurement of cell viability and enzyme activity.
Uniqueness: this compound is unique in its potent convulsant properties, making it a valuable tool in neurological research. Its ability to induce seizures reliably and reproducibly sets it apart from other similar compounds .
Biological Activity
Tetramethylenetetrazole (TMT) is a compound that has garnered interest in various fields of biological research due to its diverse biological activities. This article explores the biological activity of TMT, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Overview of this compound
This compound is a tetrazole derivative known for its neuropharmacological properties. It has been studied primarily for its role as a convulsant agent in experimental models, particularly in the context of seizure induction and neurotoxicity. The compound's structural characteristics contribute to its interaction with various biological systems.
Pharmacological Effects
1. Neuropharmacological Activity
- TMT is widely recognized for its ability to induce seizures in animal models, making it a valuable tool for studying epilepsy and seizure mechanisms. The compound acts as a non-competitive antagonist at the GABA_A receptor, disrupting inhibitory neurotransmission and leading to hyperexcitability in neuronal circuits .
2. Antioxidant Properties
- Recent studies have indicated that TMT exhibits antioxidant activity. For instance, extracts containing TMT demonstrated significant free radical scavenging capabilities, suggesting potential protective effects against oxidative stress in cellular models .
3. Anticancer Activity
- TMT has shown promise in cancer research, particularly regarding its ability to inhibit tumor cell proliferation. Studies have reported that TMT can selectively induce apoptosis in cancer cells while exhibiting minimal toxicity towards normal cells . The mechanism appears to involve the modulation of signaling pathways associated with cell survival and death.
TMT's biological activity is attributed to several mechanisms:
- GABA_A Receptor Modulation : By acting as an antagonist at GABA_A receptors, TMT disrupts normal inhibitory signaling, leading to increased neuronal excitability and seizure activity .
- Oxidative Stress Reduction : The antioxidant properties of TMT suggest it may mitigate oxidative damage by neutralizing free radicals and enhancing cellular defense mechanisms .
- Induction of Apoptosis : In cancer cells, TMT may activate apoptotic pathways through the regulation of pro-apoptotic and anti-apoptotic proteins, leading to selective cell death .
Case Studies
Case Study 1: Seizure Induction in Rodent Models
- In a controlled study, rodents were administered TMT to assess seizure thresholds. Results indicated that lower doses resulted in mild seizures, while higher doses led to generalized tonic-clonic seizures. This study highlighted the dose-dependent nature of TMT's convulsant effects and its utility in epilepsy research .
Case Study 2: Antioxidant Activity Assessment
- A comparative study evaluated the antioxidant capacity of TMT against other known antioxidants using DPPH radical scavenging assays. TMT exhibited comparable efficacy, suggesting its potential application in formulations aimed at combating oxidative stress-related diseases .
Data Tables
Properties
CAS No. |
7465-48-7 |
---|---|
Molecular Formula |
C5H8N4 |
Molecular Weight |
124.14 g/mol |
IUPAC Name |
5,6,7,8-tetrahydrotetrazolo[1,5-a]pyridine |
InChI |
InChI=1S/C5H8N4/c1-2-4-9-5(3-1)6-7-8-9/h1-4H2 |
InChI Key |
BPXHBBLWZXBDPM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN2C(=NN=N2)C1 |
Origin of Product |
United States |
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